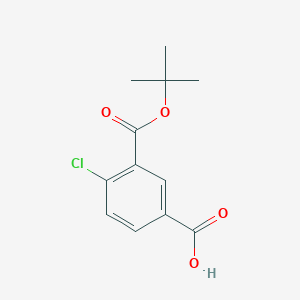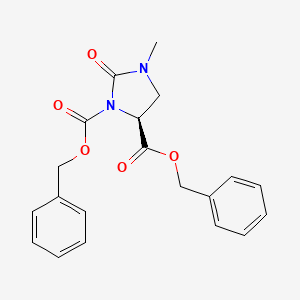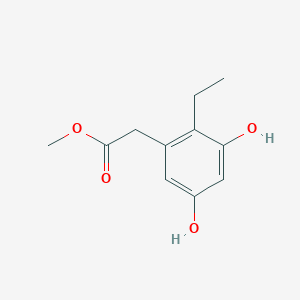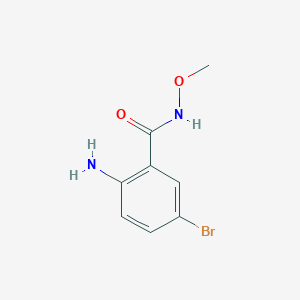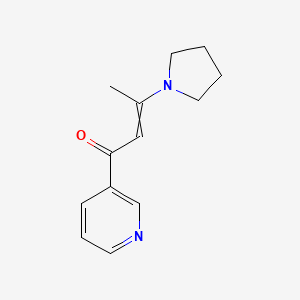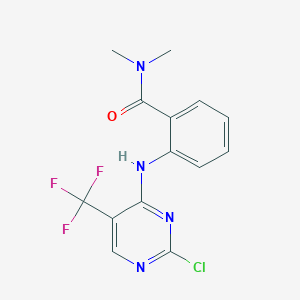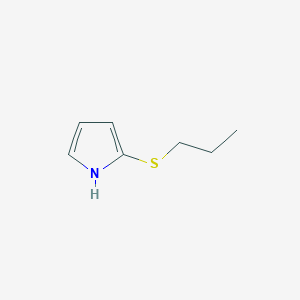
2-n-Propylthiopyrrole
Overview
Description
2-n-Propylthiopyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring structure containing one nitrogen atom. The addition of a propylthio group at the second position of the pyrrole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Propylthiopyrrole typically involves the reaction of pyrrole with propylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrole, followed by the addition of propylthiol to form the desired product under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-n-Propylthiopyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The propylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions often require a polar aprotic solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyrroles depending on the nucleophile used
Scientific Research Applications
2-n-Propylthiopyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-n-Propylthiopyrrole involves its interaction with various molecular targets. The propylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 2-(Methylthio)-1H-pyrrole
- 2-(Ethylthio)-1H-pyrrole
- 2-(Butylthio)-1H-pyrrole
Comparison: 2-n-Propylthiopyrrole is unique due to the specific length and structure of its propylthio group, which influences its chemical reactivity and biological activity. Compared to its methylthio and ethylthio analogs, the propylthio derivative may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C7H11NS |
|---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
2-propylsulfanyl-1H-pyrrole |
InChI |
InChI=1S/C7H11NS/c1-2-6-9-7-4-3-5-8-7/h3-5,8H,2,6H2,1H3 |
InChI Key |
TWPRWSPUSCHGBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CN1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

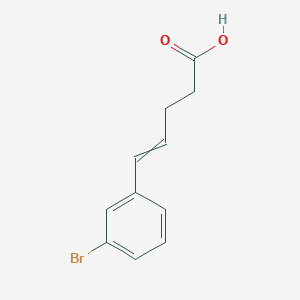
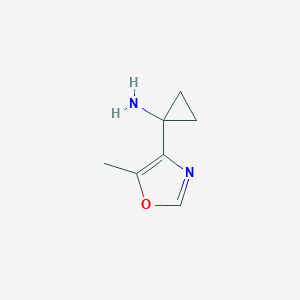
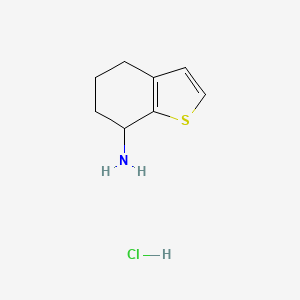
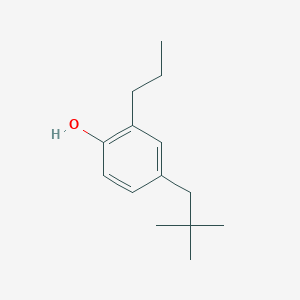
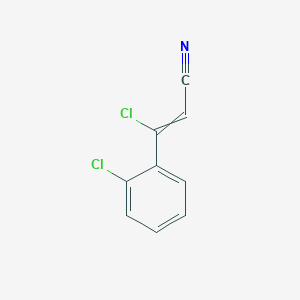
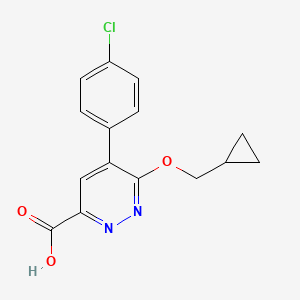

![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8624535.png)
